2-[(1-hydroxy-9-oxo-9H-xanthen-3-yl)oxy]-N-(4-methylphenyl)acetamide
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Overview
Description
2-[(1-hydroxy-9-oxo-9H-xanthen-3-yl)oxy]-N-(4-methylphenyl)acetamide is a synthetic organic compound that belongs to the class of xanthone derivatives. Xanthones are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties
Preparation Methods
The synthesis of 2-[(1-hydroxy-9-oxo-9H-xanthen-3-yl)oxy]-N-(4-methylphenyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the xanthone core, which is derived from salicylic acid phenyl ester.
Reaction Conditions: The ester is heated to 275-285°C to initiate the reaction, during which phenol is distilled off.
Functionalization: The xanthone core is then functionalized by introducing the hydroxy and acetamide groups through a series of reactions involving appropriate reagents and catalysts.
Chemical Reactions Analysis
2-[(1-hydroxy-9-oxo-9H-xanthen-3-yl)oxy]-N-(4-methylphenyl)acetamide undergoes various chemical reactions, including:
Scientific Research Applications
2-[(1-hydroxy-9-oxo-9H-xanthen-3-yl)oxy]-N-(4-methylphenyl)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(1-hydroxy-9-oxo-9H-xanthen-3-yl)oxy]-N-(4-methylphenyl)acetamide involves its interaction with molecular targets such as reactive oxygen species (ROS). The compound’s fluorescence increases upon reaction with ROS, making it a valuable tool for detecting oxidative stress . Additionally, it can modulate the Nrf2 pathway, which plays a crucial role in cellular defense against oxidative damage .
Comparison with Similar Compounds
2-[(1-hydroxy-9-oxo-9H-xanthen-3-yl)oxy]-N-(4-methylphenyl)acetamide can be compared with other xanthone derivatives:
Hydroxyphenyl fluorescein: Similar in structure, this compound is also used as a fluorescent probe for detecting ROS.
Xanthone glucosides: These compounds have enhanced solubility and pharmacological activity due to glycosylation.
Mangostin derivatives: Known for their anti-inflammatory and antioxidant properties, these derivatives also modulate the Nrf2 pathway.
Properties
IUPAC Name |
2-(1-hydroxy-9-oxoxanthen-3-yl)oxy-N-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO5/c1-13-6-8-14(9-7-13)23-20(25)12-27-15-10-17(24)21-19(11-15)28-18-5-3-2-4-16(18)22(21)26/h2-11,24H,12H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAHPYVMYUREXIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)COC2=CC(=C3C(=C2)OC4=CC=CC=C4C3=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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